molecular formula C18H35NO3 B8606697 6-Lauramidohexanoic acid

6-Lauramidohexanoic acid

Cat. No. B8606697
M. Wt: 313.5 g/mol
InChI Key: SPCWGIMHYNOHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Lauramidohexanoic acid is a useful research compound. Its molecular formula is C18H35NO3 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Lauramidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Lauramidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Lauramidohexanoic acid

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

6-(dodecanoylamino)hexanoic acid

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)

InChI Key

SPCWGIMHYNOHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A one L beaker was charged with 250 mL of 1N sodium hydroxide solution (0.25 mol) and 32.8 g (0.25 mol) of 6-aminocaproic acid. The resulting solution was cooled in an ice bath and, with stirring, a solution of lauroyl chloride (54.7 g, 0.25 mol) in 100 mL ether was added dropwise while maintaining the pH of the stirred solution between 10 and 12 by addition of 10% sodium hydroxide solution. Addition of the lauroyl chloride required 45 min. During this period the reaction mixture became thick with solid and additional volumes of water and ether were added in order to keep the mixture stirrable. Following completion of the lauroyl chloride addition, the ice bath was removed and the mixture was stirred for 1.5 hr. at room temperature. The mixture was then adjusted to pH 2 with concentrated HCl, and the precipitate which formed was removed by filtration and washed with water. The resulting solid was slurried with hexane (200 ml), filtered, and washed 5 times with 100 ml portions of hexane. This hexane slurry/wash procedure was repeated a second time. The resulting solid was air dried to yield 70.7 g (90%) of N-lauroyl-6-aminocaproic acid, mp 87°-90° C. [lit mp 85°-86° C.--E. Jungerman, J. F. Gerecht, and I. J. Krems, J. Amer. Chem. Soc., 78, 172 (1956).]
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250 mL
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32.8 g
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54.7 g
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